Cas no 180048-75-3 (Cyclopentyl 4-thiomethylphenyl ketone)
Cyclopentyl 4-thiomethylphenyl ketone Chemical and Physical Properties
Names and Identifiers
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- cyclopentyl-(4-methylsulfanylphenyl)methanone
- Cyclopentyl 4-thiomethylphenyl ketone
- cyclopentyl-(4-(methylthio)phenyl)methanone
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- Inchi: InChI=1S/C13H16OS/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3
- InChI Key: CUZRHAZHEIPAQG-UHFFFAOYSA-N
- SMILES: CSC1=CC=C(C=C1)C(=O)C2CCCC2
Computed Properties
- Exact Mass: 220.09200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 42.37000
- LogP: 3.78140
Cyclopentyl 4-thiomethylphenyl ketone Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Cyclopentyl 4-thiomethylphenyl ketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204118-1g |
cyclopentyl 4-thiomethylphenyl ketone |
180048-75-3 | 97% | 1g |
£483.00 | 2022-03-01 | |
| Fluorochem | 204118-2g |
cyclopentyl 4-thiomethylphenyl ketone |
180048-75-3 | 97% | 2g |
£847.00 | 2022-03-01 | |
| Fluorochem | 204118-5g |
cyclopentyl 4-thiomethylphenyl ketone |
180048-75-3 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| TRC | C093900-250mg |
Cyclopentyl 4-thiomethylphenyl ketone |
180048-75-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C093900-500mg |
Cyclopentyl 4-thiomethylphenyl ketone |
180048-75-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| A2B Chem LLC | AE83715-1g |
CYCLOPENTYL 4-THIOMETHYLPHENYL KETONE |
180048-75-3 | 97% | 1g |
$581.00 | 2024-04-20 | |
| A2B Chem LLC | AE83715-2g |
CYCLOPENTYL 4-THIOMETHYLPHENYL KETONE |
180048-75-3 | 97% | 2g |
$984.00 | 2024-04-20 | |
| A2B Chem LLC | AE83715-5g |
CYCLOPENTYL 4-THIOMETHYLPHENYL KETONE |
180048-75-3 | 97% | 5g |
$1989.00 | 2024-04-20 |
Cyclopentyl 4-thiomethylphenyl ketone Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Cyclopentyl 4-thiomethylphenyl ketone
Cyclopentyl 4-thiomethylphenyl ketone (CAS No. 180048-75-3): A Comprehensive Overview
Cyclopentyl 4-thiomethylphenyl ketone, identified by its Chemical Abstracts Service (CAS) number 180048-75-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound features a cyclopentyl group attached to a phenyl ring substituted with a thiomethyl group, making it a versatile intermediate for various chemical transformations.
The molecular structure of Cyclopentyl 4-thiomethylphenyl ketone contributes to its reactivity and functionality. The presence of the cyclopentyl moiety provides steric hindrance, which can influence reaction pathways and selectivity. Meanwhile, the thiomethyl group on the phenyl ring introduces nucleophilic sites, enabling further modifications through nucleophilic substitution reactions. These characteristics make it a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the applications of Cyclopentyl 4-thiomethylphenyl ketone in pharmaceutical research. Its structural motifs are reminiscent of several bioactive compounds, suggesting potential roles in the development of new therapeutic agents. For instance, the phenyl ring with a thiomethyl group is commonly found in natural products and drug candidates known for their pharmacological properties.
One of the most promising areas of research involves using Cyclopentyl 4-thiomethylphenyl ketone as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry, forming the backbone of numerous drugs used to treat various diseases. The ability to introduce functional groups at specific positions on the phenyl ring allows for fine-tuning of biological activity. This flexibility has led to several studies investigating its role in creating novel molecules with potential therapeutic benefits.
Furthermore, the cyclopentyl group in Cyclopentyl 4-thiomethylphenyl ketone offers unique opportunities for conformational analysis and molecular recognition studies. The rigid five-membered ring can serve as a scaffold for designing molecules with specific spatial arrangements, which is crucial for interactions with biological targets. Such properties are particularly relevant in the development of enzyme inhibitors and receptor ligands.
The synthesis of Cyclopentyl 4-thiomethylphenyl ketone typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by thiolation, or cross-coupling reactions to introduce the cyclopentyl moiety. These methods highlight the compound's accessibility and utility as an intermediate in larger synthetic schemes.
Recent advancements in catalytic systems have also enabled more efficient and sustainable routes to Cyclopentyl 4-thiomethylphenyl ketone. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have become increasingly popular for constructing complex molecular frameworks with high precision. These techniques not only improve yield but also minimize waste, aligning with green chemistry principles.
The pharmacological potential of derivatives of Cyclopentyl 4-thiomethylphenyl ketone has been explored through various computational and experimental studies. Virtual screening methods have been employed to identify lead compounds with desired biological activities, while experimental assays have validated their efficacy. These efforts have uncovered several promising candidates that warrant further investigation.
In conclusion, Cyclopentyl 4-thiomethylphenyl ketone (CAS No. 180048-75-3) represents a fascinating compound with diverse applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and exploring novel chemical pathways. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing both academic chemistry and industrial applications.
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